molecular formula C21H23N3O5S B2356245 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide CAS No. 1005942-33-5

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

Cat. No.: B2356245
CAS No.: 1005942-33-5
M. Wt: 429.49
InChI Key: DLFFTXVJZDFQNF-LNVKXUELSA-N
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Description

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties

  • Study 1 : Research into the photophysical properties of similar compounds, including N-(benzo[d]thiazol-2-yl) acetamides, reveals insights into hydrogen bond-associated assemblies. These assemblies' characteristics vary depending on the substituent in the benzothiazole moiety (Balijapalli et al., 2017).

Antimicrobial Activity

  • Study 2 : N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives show antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).

Hypoglycemic and Hypolipidemic Activity

  • Study 3 : Novel thiazolidinedione ring-containing molecules demonstrate significant reduction in blood glucose and cholesterol levels in animal models, suggesting potential for diabetes management (Mehendale-Munj et al., 2011).

Biological Activities and Urease Inhibition

  • Study 4 : A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were found to exhibit various biological activities, including significant urease inhibition (Gull et al., 2016).

PTP1B Inhibitory Activity

  • Study 5 : Derivatives of 3-acetamido-4-methyl benzoic acid, including those with benzothiazole, show potent inhibitory activity against the PTP1B enzyme, relevant for diabetes and obesity treatment (Rakse et al., 2013).

Mechanism of Action

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-13(25)22-15-5-6-18-19(11-15)30-21(24(18)7-8-27-2)23-20(26)14-9-16(28-3)12-17(10-14)29-4/h5-6,9-12H,7-8H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFFTXVJZDFQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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